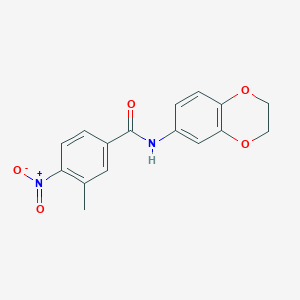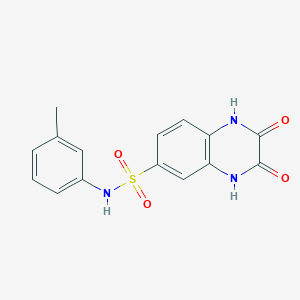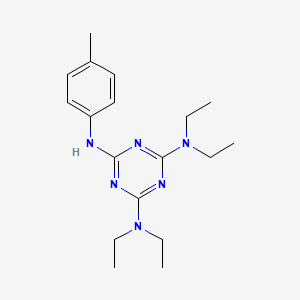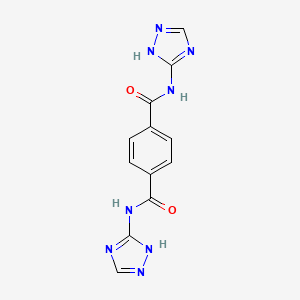
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMNB is a derivative of 4-nitrobenzamide and has been synthesized using different methods.
作用机制
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in organic solvents, which makes it easy to use in various assays. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide. One of the most significant directions is the development of new drugs based on this compound. Several analogs of this compound have been synthesized and tested for their anticancer activity. Further studies are needed to determine the structure-activity relationship of this compound and its analogs. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to determine the exact mechanism by which this compound inhibits HDACs. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound is another future direction. Further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as an anticancer drug.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in the development of new drugs for the treatment of cancer. This compound inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has several advantages for lab experiments but also has some limitations. Several future directions for the study of this compound have been identified, including the development of new drugs, the study of the mechanism of action, and the study of the pharmacokinetics and pharmacodynamics of this compound.
合成方法
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide can be synthesized using different methods. One of the most common methods is the reaction between 4-chloro-2-methoxy-5-methylbenzylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 214-215°C.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-13(14(22-2)8-12(9)16)17-15(19)10-3-5-11(6-4-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWSMUOGUUMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
![2-(2-furyl)-4H-benzo[h]chromen-4-one](/img/structure/B5685878.png)



![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)


![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)